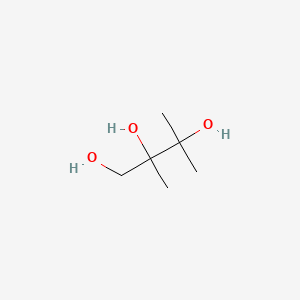

2,3-Dimethylbutane-1,2,3-triol

Description

Context within Polyol Chemistry and Branched Alkane Derivatives

Polyols are organic compounds that contain multiple hydroxyl groups. wikipedia.org Those with three hydroxyl groups, like 2,3-Dimethylbutane-1,2,3-triol, are specifically termed triols. wikipedia.org Polyols are fundamental in various areas of chemistry, particularly polymer science, where they serve as essential building blocks. taylorandfrancis.com Low-molecular-weight polyols are widely utilized as crosslinking agents and chain extenders in the synthesis of polymers such as polyurethanes. wikipedia.orgacs.org The presence of multiple hydroxyl groups allows for the formation of numerous hydrogen bonds, which typically renders these compounds viscous at room temperature. taylorandfrancis.com

The backbone of the molecule, "2,3-dimethylbutane," identifies it as a derivative of a branched alkane. Alkanes are saturated hydrocarbons consisting only of hydrogen and carbon atoms connected by single bonds. solubilityofthings.com When an alkane chain has substituents, creating a non-linear structure, it is known as a branched alkane. solubilityofthings.com The branching in the carbon skeleton, as seen with the two methyl groups in 2,3-dimethylbutane, is a key structural feature that influences the physical and chemical properties of the molecule. solubilityofthings.com

Therefore, this compound is chemically defined as a low-molecular-weight, branched-chain aliphatic triol. This specific combination of a compact, branched hydrocarbon framework and multiple hydroxyl functionalities dictates its chemical behavior and potential utility in synthesis.

Significance in Contemporary Organic Synthesis Research

The structural motif of 1,2,3-triols is a common feature in many natural products and biologically active compounds, making their stereoselective synthesis a topic of considerable interest in organic chemistry. nih.govnih.gov The development of methods to construct these arrays of contiguous stereocenters with high precision is a significant challenge and a goal of modern synthesis. wiley.com

Research directly involving this compound has appeared in the context of developing new synthetic methodologies. One documented method for its preparation is the cis-dihydroxylation of the corresponding allylic alcohol (2,3-dimethyl-1-buten-3-ol). This reaction, employing a catalytic amount of osmium tetroxide (OsO₄), yields racemic this compound. thieme-connect.com

The broader significance of this type of transformation is underscored by extensive research into the asymmetric synthesis of chiral 1,2,3-triols. tubitak.gov.tr For instance, catalytic systems using OsO₄ in combination with chiral ligands have been developed to convert racemic allylic hydroperoxides into chiral triols with high enantioselectivity. tubitak.gov.tr Although this specific study did not use this compound as a substrate, it highlights the importance of the 1,2,3-triol functional group array as a target for advanced, stereoselective synthetic methods. wiley.comtubitak.gov.tr Such methods are crucial for accessing enantiomerically pure compounds for various applications. nih.gov

Overview of the Current Research Landscape Pertaining to this compound

The current body of scientific literature indicates that research focusing specifically on the properties and applications of this compound is not extensive. Its primary role in published research appears to be as a synthetic target or product in the development and demonstration of new chemical reactions. thieme-connect.com

The compound serves as a clear example of a substituted, acyclic triol, a class of molecules that are pivotal targets in stereoselective synthesis. wiley.comresearchgate.net The research landscape is thus more focused on the broader challenge of creating polyhydroxylated compounds with controlled stereochemistry rather than on the intrinsic properties of this specific triol. nih.govacs.org Its synthesis showcases fundamental and important reactions in organic chemistry, such as the dihydroxylation of alkenes, which is a cornerstone for creating polyol structures. thieme-connect.com Future research may explore its potential as a chiral building block, a component in polymer synthesis, or a ligand in coordination chemistry, but such studies are not prominent at present.

Structure

3D Structure

Properties

CAS No. |

64446-72-6 |

|---|---|

Molecular Formula |

C6H14O3 |

Molecular Weight |

134.17 g/mol |

IUPAC Name |

2,3-dimethylbutane-1,2,3-triol |

InChI |

InChI=1S/C6H14O3/c1-5(2,8)6(3,9)4-7/h7-9H,4H2,1-3H3 |

InChI Key |

GFTPTQVIOIDDRL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(C)(CO)O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2,3 Dimethylbutane 1,2,3 Triol

Chemo- and Regioselective Synthesis Strategies

The chemo- and regioselective synthesis of 2,3-dimethylbutane-1,2,3-triol primarily involves the dihydroxylation of an unsaturated precursor, such as 2,3-dimethyl-1-buten-3-ol. The key challenge lies in selectively oxidizing the carbon-carbon double bond without affecting the existing hydroxyl group.

One of the most effective methods for this transformation is the use of osmium tetroxide (OsO₄) based reagents. The reaction of 2,3-dimethyl-1-buten-3-ol with a catalytic amount of OsO₄ in the presence of a co-oxidant, such as N-methylmorpholine N-oxide (NMO), can yield the desired triol. The regioselectivity is inherently controlled by the position of the double bond in the precursor.

Another approach involves the use of potassium permanganate (B83412) (KMnO₄) under controlled, cold, and alkaline conditions (Baeyer's test). However, this method often suffers from lower yields and over-oxidation byproducts, making it less favorable for complex molecules.

More advanced and selective methods employ transition-metal-free catalysts. For instance, the use of cyclic acyl peroxides has emerged as a greener alternative for the syn-dihydroxylation of alkenes, potentially offering high chemo- and regioselectivity. researchgate.net Furthermore, protein engineering of enzymes like unspecific peroxygenases (UPOs) has shown promise in achieving highly selective oxyfunctionalizations of unsaturated compounds. nih.govacs.org These biocatalytic approaches can offer unparalleled selectivity under mild reaction conditions.

The table below summarizes some chemo- and regioselective strategies for the synthesis of vicinal diols, which are applicable to the synthesis of this compound from its corresponding alkene precursor.

| Reagent/Catalyst System | Co-oxidant/Conditions | Selectivity | Typical Yields |

| OsO₄ (catalytic) | NMO, t-BuOH/H₂O | High | Good to Excellent |

| KMnO₄ | Cold, aqueous, alkaline | Moderate | Variable |

| Cyclic Acyl Peroxides | Metal-free | High | Good |

| Engineered UPOs | H₂O₂ | High | Variable |

Asymmetric Synthesis and Enantiocontrol

The presence of multiple stereocenters in this compound necessitates the use of asymmetric synthesis to obtain enantiomerically pure forms.

The Sharpless asymmetric dihydroxylation (AD) is a powerful tool for the enantioselective synthesis of vicinal diols from prochiral alkenes. encyclopedia.pubnih.gov This method utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand, typically a dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD) derivative, and a stoichiometric co-oxidant. nih.gov The choice of the chiral ligand dictates the facial selectivity of the dihydroxylation, leading to the formation of either the (R,R) or (S,S) diol from a disubstituted alkene.

For the synthesis of chiral this compound, the Sharpless AD of 2,3-dimethyl-1-buten-3-ol would be the key step. The commercially available AD-mix-α (containing (DHQ)₂PHAL) and AD-mix-β (containing (DHQD)₂PHAL) provide reliable access to the corresponding enantiopure diols. nih.gov

The following table illustrates the expected outcomes of Sharpless Asymmetric Dihydroxylation on a model substrate.

| AD-mix | Chiral Ligand | Expected Enantiomer | Typical Enantiomeric Excess (ee) |

| AD-mix-α | (DHQ)₂PHAL | (R)-diol | >90% |

| AD-mix-β | (DHQD)₂PHAL | (S)-diol | >90% |

The primary prochiral precursor for this compound is 2,3-dimethyl-1-buten-3-ol. The enantioselective dihydroxylation of this prochiral allylic alcohol is the most direct route to the chiral triol. The Sharpless epoxidation, another cornerstone of asymmetric synthesis developed by K. Barry Sharpless, allows for the enantioselective epoxidation of prochiral allylic alcohols. organic-chemistry.org The resulting chiral epoxy alcohol can then be hydrolyzed under acidic or basic conditions to yield the corresponding triol. The stereochemistry of the triol is determined by the stereochemistry of the epoxide and the regioselectivity of the ring-opening.

When the starting material is already chiral, the focus shifts to diastereoselective synthesis. If a chiral center is already present in the allylic alcohol precursor, the existing stereocenter can influence the stereochemical outcome of the dihydroxylation reaction. This substrate-controlled diastereoselectivity can be either enhanced or opposed by the use of a chiral reagent (reagent-controlled diastereoselectivity).

The dihydroxylation of chiral acyclic allylic alcohols often follows Kishi's empirical rule, which predicts the stereochemical outcome based on the conformation of the substrate. nih.gov For osmium-catalyzed dihydroxylations, the reaction generally proceeds with high diastereoselectivity, favoring the formation of the anti-diol with respect to the existing hydroxyl group. nih.gov However, the presence of bulky substituents can influence the facial selectivity. beilstein-journals.org

Mechanistic Investigations of this compound Synthesis Pathways

The mechanism of the osmium-catalyzed dihydroxylation is well-studied. It is generally accepted to proceed through a [3+2] cycloaddition of the osmium tetroxide to the alkene, forming a cyclic osmate ester intermediate. This intermediate is then hydrolyzed to release the cis-diol and a reduced osmium species, which is re-oxidized by the co-oxidant to complete the catalytic cycle.

In the case of Sharpless asymmetric dihydroxylation, the chiral ligand coordinates to the osmium center, creating a chiral environment that directs the approach of the alkene to one of the faces of the osmium tetroxide, leading to high enantioselectivity. nih.gov The stability of the osmate ester intermediate and the rate of its hydrolysis can be influenced by the substrate structure and reaction conditions.

Mechanistic studies involving isotopically labeled substrates and kinetic analysis can provide deeper insights into the transition states and intermediates involved in the synthesis of this compound. Computational studies can also be employed to model the reaction pathways and predict stereochemical outcomes.

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign. In the context of this compound synthesis, this involves several strategies.

One key aspect is the use of catalytic rather than stoichiometric amounts of reagents, particularly for toxic and expensive metals like osmium. The Sharpless AD is a prime example of a highly efficient catalytic process. Further improvements include the development of immobilized or recyclable osmium catalysts to minimize waste.

The replacement of hazardous reagents and solvents is another important goal. Research into metal-free dihydroxylation methods, such as those using hypervalent iodine reagents or enzymatic catalysts, is a promising avenue. nih.govacs.org The use of water as a solvent or performing reactions under solvent-free conditions also contributes to a greener process. acs.org

The development of bio-based routes to polyols from renewable feedstocks is a major focus of green chemistry. techscience.comacs.org While not yet specific to this compound, these approaches could be adapted in the future. Additionally, designing synthetic routes with high atom economy, where most of the atoms from the reactants are incorporated into the final product, is a fundamental principle of green chemistry.

The table below highlights some green chemistry considerations in polyol synthesis.

| Green Chemistry Principle | Application in Polyol Synthesis |

| Catalysis | Use of catalytic OsO₄, recyclable catalysts. |

| Safer Solvents and Reagents | Use of water as a solvent, metal-free oxidation methods. |

| Renewable Feedstocks | Synthesis of polyols from biomass. techscience.comacs.org |

| Atom Economy | Designing reactions with minimal byproduct formation. |

| Energy Efficiency | Conducting reactions at ambient temperature and pressure. |

Stereochemical Investigations of 2,3 Dimethylbutane 1,2,3 Triol

Chiral Centers and Stereoisomerism Analysis

The structure of 2,3-dimethylbutane-1,2,3-triol (HO-CH₂-C(CH₃)(OH)-C(CH₃)(OH)-CH₃) contains two stereogenic centers, also known as chiral centers. A chiral center is a carbon atom bonded to four different groups.

Carbon-2 (C2): This carbon is bonded to a hydroxymethyl group (-CH₂OH), a hydroxyl group (-OH), a methyl group (-CH₃), and the 2-hydroxy-2-methylpropyl group (-C(CH₃)(OH)CH₃). As these four groups are distinct, C2 is a chiral center.

Carbon-3 (C3): This carbon is attached to a methyl group (-CH₃), a hydroxyl group (-OH), an ethyl group from the main chain that is substituted at C2 (-C(CH₃)(OH)CH₂OH), and another methyl group. Therefore, C3 is also a chiral center.

With two chiral centers (n=2), the theoretical maximum number of stereoisomers is given by the formula 2ⁿ, resulting in 2² = 4 possible stereoisomers. socratic.org These stereoisomers exist as two pairs of enantiomers.

A meso compound is an achiral compound that has chiral centers and an internal plane of symmetry. For a molecule with two chiral centers to be meso, the substituents on both chiral carbons must be identical. In this compound, the groups attached to C2 are not identical to those on C3. Consequently, no meso form is possible for this compound, and all four calculated stereoisomers are distinct and chiral.

The four stereoisomers are (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The relationship between these isomers is summarized in the table below.

| Stereoisomer Pair | Relationship |

| (2R,3R) and (2S,3S) | Enantiomers |

| (2R,3S) and (2S,3R) | Enantiomers |

| (2R,3R) and (2R,3S) | Diastereomers |

| (2R,3R) and (2S,3R) | Diastereomers |

| (2S,3S) and (2R,3S) | Diastereomers |

| (2S,3S) and (2S,3R) | Diastereomers |

Conformational Analysis and Interconversion Dynamics

The flexibility of the this compound molecule is primarily due to the rotation around the C2-C3 single bond. This rotation leads to various spatial arrangements called conformations, which can interconvert. The stability of these conformers is governed by a balance of several factors, including steric hindrance, torsional strain, and intramolecular hydrogen bonding.

Viewing the molecule down the C2-C3 axis using Newman projections helps in analyzing the stability of its different conformations. The primary conformers are the staggered and eclipsed forms.

Staggered Conformations: These are generally more stable as they minimize torsional strain by maximizing the distance between substituents on adjacent carbons. For this compound, there are different staggered conformations, including anti and gauche arrangements of the largest groups. In analogous molecules like 2,3-dimethylbutane, the anti-conformation, where the two bulky methyl groups are 180° apart, is the most stable due to minimal steric repulsion. doubtnut.com

Eclipsed Conformations: These are high-energy, unstable states where the substituents on C2 and C3 are aligned, leading to maximum torsional strain and steric repulsion. These conformations represent the energy barriers for interconversion between staggered forms.

Optical Activity and Chiroptical Properties

Since all four stereoisomers of this compound are chiral, they are expected to be optically active. This means that a solution containing a single enantiomer will rotate the plane of plane-polarized light.

The key chiroptical properties are as follows:

Enantiomers: The enantiomeric pairs—(2R,3R)/(2S,3S) and (2R,3S)/(2S,3R)—will rotate plane-polarized light to an equal extent but in opposite directions. One enantiomer is dextrorotatory (+), while its mirror image is levorotatory (-).

Diastereomers: Diastereomers are different compounds with different physical properties, and thus their specific rotations will have different magnitudes and may have the same or opposite signs.

Racemic Mixtures: An equimolar mixture of any pair of enantiomers, known as a racemate, will be optically inactive. This is due to external compensation, where the equal and opposite rotations of the two enantiomers cancel each other out.

| Stereoisomer / Mixture | Optical Activity | Rationale |

| (2R,3R) | Active | Chiral molecule |

| (2S,3S) | Active | Chiral molecule; specific rotation is equal in magnitude and opposite in sign to the (2R,3R) isomer |

| (2R,3S) | Active | Chiral molecule |

| (2S,3R) | Active | Chiral molecule; specific rotation is equal in magnitude and opposite in sign to the (2R,3S) isomer |

| Racemic Mixture of (2R,3R) and (2S,3S) | Inactive | External compensation |

| Racemic Mixture of (2R,3S) and (2S,3R) | Inactive | External compensation |

Impact of Stereochemistry on Molecular Recognition and Reactivity

Molecular Recognition: The principle of chirality is fundamental to molecular recognition in biological systems. The diastereomers and enantiomers of this compound will exhibit different binding affinities to chiral receptors, such as the active sites of enzymes. This is because the precise spatial orientation of the hydroxyl and methyl groups must complement the chiral environment of the binding site. Diastereomers, having different shapes and distances between functional groups, will have distinct interactions, leading to different biological activities or potencies.

Chemical Reactivity: The stereochemistry of the triol influences its reactivity in several ways. The accessibility of the primary (C1), secondary (C2), and tertiary (C3) hydroxyl groups to reagents is dictated by the conformational preferences of each stereoisomer. For instance, in a preferred conformer of one stereoisomer, a hydroxyl group might be sterically shielded by nearby methyl groups, reducing its reaction rate compared to a diastereomer where it is more exposed.

In stereoselective reactions, the existing chiral centers at C2 and C3 will direct the formation of new stereocenters. Furthermore, in reactions like the pinacol (B44631) rearrangement, which 1,2-diols can undergo in acidic conditions, the stereochemical configuration influences which group migrates. msu.eduresearchgate.net The migratory aptitude is dependent on the ability of a migrating group to align with the developing positive charge, a process that is highly controlled by the molecule's conformation and configuration. The stereoselective synthesis of complex molecules like this triol, which contains adjacent secondary and tertiary alcohol functionalities, remains a significant challenge in organic chemistry. acs.orgnih.govnih.gov

Chemical Transformations and Reaction Pathways of 2,3 Dimethylbutane 1,2,3 Triol

Reactivity of Hydroxyl Functional Groups

The presence of three distinct types of hydroxyl groups on a compact carbon skeleton allows for a wide range of reactions. The relative reactivity of these groups is governed by factors such as steric hindrance (primary < secondary < tertiary) and the electronic stability of potential intermediates.

Selective Oxidation Reactions

The oxidation of 2,3-dimethylbutane-1,2,3-triol can proceed via two main pathways: oxidative cleavage of the carbon-carbon bonds of the vicinal diol moieties or selective oxidation of a single hydroxyl group without cleaving the carbon skeleton.

Oxidative Cleavage: Reagents that target vicinal diols, such as sodium periodate (B1199274) (NaIO₄) or lead tetraacetate (Pb(OAc)₄), are expected to cleave the C1-C2 and C2-C3 bonds. masterorganicchemistry.comwikipedia.org The mechanism for periodate oxidation involves the formation of a cyclic periodate ester, which then fragments to yield carbonyl compounds. masterorganicchemistry.comchemistrysteps.com In the case of a 1,2,3-triol, the central carbon is typically oxidized to formic acid, while the terminal carbons are converted to aldehydes or ketones. uwindsor.ca

For this compound, complete oxidative cleavage would yield:

From C1: Formaldehyde

From C2: Acetic acid (initially acetaldehyde, which would be further oxidized)

From C3 and its methyl groups: Acetone

Selective Oxidation (Non-cleavage): Achieving selective oxidation of one hydroxyl group while preserving the others is a significant challenge in polyol chemistry. Catalytic systems have been developed for the selective oxidation of secondary alcohols in the presence of primary ones, or for the oxidation of vicinal diols to α-hydroxy ketones. nih.govthieme-connect.com For this compound, the secondary alcohol at C2 is the most likely target for selective oxidation to a ketone, yielding 1,3-dihydroxy-2,3-dimethylbutan-2-one. The tertiary alcohol at C3 cannot be oxidized without C-C bond cleavage. Palladium-based catalysts have shown high chemoselectivity for oxidizing vicinal diols to α-hydroxy ketones, often exhibiting faster reaction rates for diols compared to simple alcohols. acs.orgstanford.edu

| Oxidizing Agent | Substrate Type | Expected Product(s) from this compound | Reference(s) |

| Sodium Periodate (NaIO₄) | Vicinal Diol | Formaldehyde, Acetic Acid, Acetone (via C-C cleavage) | masterorganicchemistry.comchemistrysteps.comuwindsor.ca |

| Lead Tetraacetate (Pb(OAc)₄) | Vicinal Diol | Formaldehyde, Acetic Acid, Acetone (via C-C cleavage) | wikipedia.orgcdnsciencepub.comjuniperpublishers.com |

| [(neocuproine)Pd(OAc)]₂(OTf)₂ | Vicinal Diol | 1,3-Dihydroxy-2,3-dimethylbutan-2-one (selective oxidation of C2-OH) | acs.orgstanford.edu |

| Mn(ClO₄)₂ / H₂O₂ | Vicinal Diol | 1,3-Dihydroxy-2,3-dimethylbutan-2-one (selective oxidation of C2-OH) | nih.gov |

| Nitroxyl Radical / PhI(OAc)₂ | Vicinal Diol | Carboxylic acids (via C-C cleavage) | acs.org |

Chemoselective Reduction Pathways

The direct reduction, or deoxygenation, of alcohols to alkanes is a challenging transformation. However, specific reagents have been developed that show chemoselectivity for different types of alcohols. A system using chlorodiphenylsilane in the presence of a catalytic amount of indium trichloride (B1173362) (InCl₃) has been shown to effectively reduce secondary and tertiary alcohols to the corresponding alkanes, while primary alcohols are much less reactive. nih.gov

Applying this to this compound, it is anticipated that the secondary (C2) and tertiary (C3) hydroxyl groups would be preferentially reduced over the primary (C1) hydroxyl group. The proposed mechanism involves the formation of a hydrodiphenylsilyl ether, which is then activated by the InCl₃ Lewis acid to facilitate hydride transfer and desiloxylation. nih.gov This selectivity provides a potential route to partially deoxygenated derivatives.

Nucleophilic Substitution Reactions

Hydroxyl groups are poor leaving groups, and therefore must first be activated to undergo nucleophilic substitution. This can be achieved by protonation under acidic conditions or by conversion to a better leaving group, such as a tosylate or mesylate. The mechanism of substitution (Sₙ1 or Sₙ2) is highly dependent on the nature of the carbon center.

C3-OH (Tertiary): Substitution at the tertiary C3 position would proceed via an Sₙ1 mechanism. rsc.orgmedlifemastery.com Activation would lead to the formation of a relatively stable tertiary carbocation intermediate. This planar intermediate can be attacked by a nucleophile from either face, potentially leading to a racemic mixture if the nucleophile is not directed. wikipedia.org

C2-OH (Secondary): The secondary C2 position represents a borderline case and could react via either Sₙ1 or Sₙ2 mechanisms, depending on the reaction conditions, nucleophile strength, and solvent. wikipedia.org

C1-OH (Primary): The primary C1 position would strongly favor an Sₙ2 mechanism, which involves a backside attack by the nucleophile in a single, concerted step, resulting in an inversion of configuration. medlifemastery.com

| Hydroxyl Group Position | Carbon Type | Expected Substitution Mechanism (after activation) | Key Factors | Reference(s) |

| C1 | Primary | Sₙ2 | Least sterically hindered, backside attack favored. | medlifemastery.com |

| C2 | Secondary | Sₙ1 / Sₙ2 (Borderline) | Dependent on nucleophile, solvent, and leaving group. | wikipedia.org |

| C3 | Tertiary | Sₙ1 | Most sterically hindered, forms stable tertiary carbocation. | rsc.orgmedlifemastery.com |

Functionalization and Derivatization Chemistry for Advanced Applications

The hydroxyl groups of this compound serve as handles for introducing new functional groups, a process critical for tailoring the molecule's properties for advanced applications. Common derivatization reactions include esterification and etherification.

Regioselectivity in these reactions is generally governed by steric hindrance, with the primary alcohol at C1 being the most accessible and thus the most likely to react first under kinetically controlled conditions. This allows for the selective synthesis of mono-functionalized derivatives.

A notable application of derivatization is in the analysis of vicinal diols. Boronic acids react with vicinal diols to form stable, cyclic boronate esters. nih.gov This reaction is highly selective and can be used to protect the vicinal diol moiety or to introduce a tag for analytical purposes, such as improving sensitivity in mass spectrometry. nih.gov For this compound, this derivatization could occur at either the C1-C2 or C2-C3 diol unit, providing a powerful tool for its detection and for the synthesis of selectively modified structures.

Elucidation of Reaction Mechanisms for Key Transformations

Understanding the mechanisms of the reactions of this compound is key to controlling product outcomes.

Mechanism of Oxidative Cleavage by Periodate: The cleavage of vicinal diols by periodate is a well-studied reaction. The mechanism proceeds through two main steps:

Cyclic Ester Formation: The diol reacts with the periodate ion (IO₄⁻) to form a cyclic periodate ester intermediate. masterorganicchemistry.comwikipedia.org The ability to form this five-membered ring is crucial; diols with a trans geometry that prevents cyclization react much more slowly, if at all. chemistrysteps.com

Concerted Cleavage: The cyclic ester undergoes a concerted breakdown. This is a type of reverse cycloaddition where the C-C bond cleaves, and the iodine atom is reduced (from I(VII) to I(V)), resulting in the formation of two carbonyl groups. masterorganicchemistry.com

Mechanism of Sₙ1 Substitution at the Tertiary Center: For the tertiary alcohol at C3, substitution under acidic conditions follows the Sₙ1 pathway:

Protonation: The C3 hydroxyl group is protonated by an acid to form a good leaving group, water.

Carbocation Formation: The C-O bond breaks heterolytically, and the water molecule departs, forming a planar, tertiary carbocation. This is the slow, rate-determining step of the reaction. medlifemastery.comwikipedia.org

Nucleophilic Attack: A nucleophile attacks the electrophilic carbocation. Since the carbocation is planar, the attack can occur from either side, which can lead to a mixture of stereoisomers. wikipedia.org

Kinetic and Thermodynamic Studies of this compound Reactions

Kinetics: Reaction rates are influenced by several factors. For oxidation reactions, the geometry of the diol is critical. Cis-diols generally react faster than trans-diols in oxidative cleavage reactions because they can more easily form the required cyclic intermediate. wikipedia.org In the palladium-catalyzed oxidation of polyols, the rate laws for the oxidation of vicinal diols differ from those of simple primary or secondary alcohols, indicating a distinct, chelation-controlled mechanism for diols that leads to faster rates. acs.orgstanford.edu For substitution reactions, the rate of Sₙ1 reactions depends only on the concentration of the substrate, as the formation of the carbocation is the rate-determining step. jimcontent.com In contrast, Sₙ2 reaction rates depend on the concentration of both the substrate and the nucleophile.

| Reaction Type | System Studied | Kinetic/Thermodynamic Finding | Relevance to this compound | Reference(s) |

| Oxidation | Vicinal Diols with Lead Tetraacetate | Rate is highly dependent on diol geometry (cis > trans). | The stereochemistry at C2 and C3 will strongly influence the rate of oxidative cleavage. | wikipedia.org |

| Oxidation | Polyols with Pd-catalyst | Vicinal diols are oxidized faster and more selectively than primary or secondary alcohols. | Suggests that the C1-C2 or C2-C3 diol units would be the most reactive sites for selective oxidation. | acs.orgstanford.edu |

| Reduction | Xylitol (a polyol) | Reaction rate is dependent on the stereochemical configuration of the hydroxyl groups. | The specific 3D arrangement of the hydroxyls in this compound will dictate reduction kinetics. | mdpi.com |

| Polymerization | Polyester Polyol + Isocyanate | The curing reaction is exothermic and spontaneous (negative ΔG). | Derivatization reactions like urethane (B1682113) formation are likely to be thermodynamically favorable. | core.ac.uk |

Advanced Analytical and Spectroscopic Characterization of 2,3 Dimethylbutane 1,2,3 Triol

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is fundamental in isolating 2,3-Dimethylbutane-1,2,3-triol from reaction mixtures or natural sources and assessing its purity. The high polarity of the triol necessitates specific chromatographic conditions for effective separation.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of non-volatile and polar compounds like vicinal diols. For this compound, reversed-phase (RP) HPLC is a common approach. A C18 stationary phase is often employed, but the high polarity of the triol may lead to poor retention. In such cases, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a superior alternative, providing better retention and separation of highly polar analytes.

Detection can be achieved using a Refractive Index Detector (RID), which is a universal detector suitable for compounds lacking a UV chromophore. Alternatively, Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) can be coupled with HPLC for enhanced sensitivity and specificity. Post-column derivatization with agents that react with vicinal diols can also be employed to introduce a chromophore, enabling UV-Vis detection and improving selectivity.

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Reversed-Phase (RP-HPLC) | Hydrophilic Interaction (HILIC) |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | HILIC (e.g., 4.6 x 150 mm, 3.5 µm) |

| Mobile Phase | Isocratic or Gradient | Isocratic or Gradient |

| Water/Methanol or Water/Acetonitrile | Acetonitrile/Water with buffer (e.g., ammonium (B1175870) formate) | |

| Flow Rate | 0.8 - 1.2 mL/min | 0.8 - 1.5 mL/min |

| Detector | Refractive Index (RI) or ELSD | ELSD or Mass Spectrometry (MS) |

| Column Temp. | 25-40 °C | 30-50 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for identifying and quantifying volatile and thermally stable compounds. Due to the low volatility of polyhydric alcohols like this compound, derivatization is essential prior to GC-MS analysis. A common method is silylation, where the hydroxyl groups (-OH) are converted to trimethylsilyl (B98337) (-OTMS) ethers using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). This process increases the compound's volatility and thermal stability.

The gas chromatogram provides a purity profile based on the retention time of the derivatized triol. The subsequent mass spectrum offers a unique fragmentation pattern, which serves as a molecular fingerprint for identity confirmation. Analysis of these fragments helps to piece together the structure of the original molecule.

Spectroscopic Identification and Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure of this compound, confirming the connectivity of atoms and the presence of specific functional groups.

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit distinct signals corresponding to the chemically non-equivalent protons in the molecule. Key expected signals include those for the methyl groups, the methylene (B1212753) group adjacent to a hydroxyl, and the protons of the hydroxyl groups themselves. The hydroxyl proton signals often appear as broad singlets and their chemical shift can vary with concentration and solvent. Deuterium exchange (adding D₂O) can confirm the identity of -OH peaks, as they will disappear from the spectrum.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals would be expected for the four methyl carbons (which may or may not be equivalent depending on stereochemistry and rotation), the methylene carbon, and the two quaternary carbons bearing hydroxyl groups. The chemical shifts of carbons attached to oxygen atoms are characteristically found in the downfield region (typically 50-90 ppm).

Table 2: Predicted NMR Spectral Data for this compound

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Methyl Protons (2x CH₃ on C2) | ~1.1 - 1.3 | Singlet | 6H | C(CH₃)₂ |

| Methyl Protons (1x CH₃ on C3) | ~1.2 - 1.4 | Singlet | 3H | C(CH₃)(OH) |

| Methylene Protons (-CH₂OH) | ~3.4 - 3.7 | AB system or Multiplet | 2H | -CH₂OH |

| Hydroxyl Protons (-OH) | Variable (broad) | Singlet | 3H | 3 x -OH |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment | ||

| Methyl Carbons | ~20 - 30 | 3 x -CH₃ | ||

| Methylene Carbon | ~65 - 75 | -CH₂OH | ||

| Quaternary Carbon (C2) | ~70 - 80 | C(CH₃)₂OH | ||

| Quaternary Carbon (C3) | ~70 - 80 | C(CH₃)(OH) |

Mass spectrometry, particularly when coupled with GC, provides the molecular weight and crucial fragmentation data. For the underivatized this compound (Molecular Weight: 134.17 g/mol ), the molecular ion peak [M]⁺ at m/z 134 might be weak or absent in Electron Ionization (EI) mass spectrometry due to the molecule's instability.

The fragmentation pattern would be dominated by characteristic losses for alcohols, such as the loss of a water molecule ([M-H₂O]⁺), and cleavage of carbon-carbon bonds adjacent to the hydroxyl groups (alpha-cleavage).

Table 3: Expected Mass Spectrometry Fragments for this compound

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

| 116 | [M-H₂O]⁺ | Loss of water |

| 103 | [M-CH₂OH]⁺ | Alpha-cleavage at C1-C2 bond |

| 75 | [C₃H₇O₂]⁺ | Cleavage of C2-C3 bond |

| 59 | [C₂H₃O₂]⁺ or [C₃H₇O]⁺ | Further fragmentation or alpha-cleavage |

| 43 | [C₃H₇]⁺ | Isopropyl cation from subsequent fragmentation |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be characterized by the prominent absorptions of the hydroxyl and alkyl groups.

The most notable feature would be a very broad and strong absorption band in the region of 3200-3500 cm⁻¹, which is characteristic of the O-H stretching vibrations in hydrogen-bonded alcohols. The presence of multiple hydroxyl groups would enhance this feature. Strong C-O stretching bands would appear in the fingerprint region, between 1000 and 1260 cm⁻¹. Additionally, C-H stretching and bending vibrations from the methyl and methylene groups would be observed.

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| 3500 - 3200 | Strong, Broad | O-H Stretch (H-bonded) | Alcohol (-OH) |

| 2970 - 2850 | Medium to Strong | C-H Stretch | Alkyl (CH₃, CH₂) |

| 1470 - 1450 | Medium | C-H Bend | Alkyl (CH₃, CH₂) |

| 1380 - 1365 | Medium | C-H Bend | gem-dimethyl |

| 1260 - 1000 | Strong | C-O Stretch | Alcohol (-OH) |

Chiral Analytical Methods for Enantiomeric Excess Determination

The quantitative analysis of enantiomeric composition is paramount in stereochemistry. For this compound, which possesses chiral centers, distinguishing between its non-superimposable mirror images (enantiomers) requires chiral analytical methods.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

Chiral High-Performance Liquid Chromatography (HPLC) stands as a principal and versatile technique for the separation and quantification of enantiomers. nih.gov The determination of enantiomeric excess (ee) is crucial for assessing the optical purity of a chiral compound. heraldopenaccess.us The fundamental principle of chiral HPLC involves the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, consequently, their separation. csfarmacie.cz

The separation is governed by the "three-point interaction" model, which posits that for effective chiral recognition, there must be at least three simultaneous points of interaction between the analyte and the chiral stationary phase. These interactions can include hydrogen bonding, dipole-dipole interactions, steric hindrance, and inclusion complexation. csfarmacie.cz

Hypothetical Chiral HPLC Method Development:

For a compound like this compound, several types of chiral stationary phases could be effective. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used due to their broad applicability. sigmaaldrich.com Cyclodextrin-based CSPs are another viable option, capable of forming inclusion complexes with analytes of appropriate size and shape. csfarmacie.cz

The mobile phase composition, typically a mixture of a nonpolar organic solvent (like hexane (B92381) or heptane) and a more polar alcohol (like isopropanol (B130326) or ethanol), would be optimized to achieve the best balance between resolution and analysis time. The detection is commonly performed using a UV detector, although for compounds lacking a strong chromophore, a refractive index (RI) detector or a chiral detector like a circular dichroism (CD) detector could be employed. uma.es

Illustrative Data Table for a Hypothetical Chiral HPLC Analysis:

The following table represents the kind of data that would be generated from a successful chiral HPLC separation of the enantiomers of this compound.

| Parameter | Value |

| Column | Chiralpak® AD-H (Amylose derivative) |

| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 210 nm |

| Retention Time (Enantiomer 1) | 8.5 min |

| Retention Time (Enantiomer 2) | 10.2 min |

| Resolution (Rs) | 2.1 |

| Enantiomeric Excess (% ee) | 98% |

This table is a hypothetical representation to illustrate the potential output of a chiral HPLC analysis for this compound.

Chiral Gas Chromatography

Chiral Gas Chromatography (GC) is another powerful technique for the separation of enantiomers, particularly for volatile and thermally stable compounds. gcms.cz Given that this compound has hydroxyl groups, direct analysis by GC might be challenging due to its polarity and potential for thermal degradation. Therefore, derivatization is often a necessary step to increase volatility and improve chromatographic performance.

Common derivatizing agents for hydroxyl groups include silylating agents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA), acylating agents (e.g., trifluoroacetic anhydride (B1165640) - TFAA), or by forming diastereomers with a chiral derivatizing agent. nih.gov

Once derivatized, the enantiomers can be separated on a chiral capillary column. These columns typically contain a chiral stationary phase, often a cyclodextrin (B1172386) derivative, which interacts differently with the enantiomeric derivatives. nih.gov The separated enantiomers are then detected, commonly by a flame ionization detector (FID) or a mass spectrometer (MS).

Hypothetical Chiral GC Method:

A plausible approach for the chiral GC analysis of this compound would involve the following steps:

Derivatization: Reaction of the triol with a suitable agent, for instance, trifluoroacetic anhydride, to convert the hydroxyl groups into trifluoroacetyl esters. This enhances volatility.

Chromatographic Separation: Injection of the derivatized sample onto a GC equipped with a chiral capillary column, such as one coated with a permethylated β-cyclodextrin stationary phase.

Detection and Quantification: The separated enantiomeric derivatives are detected, and the peak areas are used to calculate the enantiomeric excess.

Illustrative Data Table for a Hypothetical Chiral GC Analysis:

The following table illustrates the potential results from a chiral GC analysis of derivatized this compound.

| Parameter | Value |

| Column | Chiraldex® G-TA (Trifluoroacetyl-gamma-cyclodextrin) |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (2 min), ramp to 180 °C at 5 °C/min |

| Detector | Flame Ionization Detector (FID) |

| Retention Time (Derivative of Enantiomer 1) | 15.3 min |

| Retention Time (Derivative of Enantiomer 2) | 15.9 min |

| Resolution (Rs) | 1.8 |

| Enantiomeric Excess (% ee) | 95% |

This table is a hypothetical representation to illustrate the potential output of a chiral GC analysis for this compound.

Applications of 2,3 Dimethylbutane 1,2,3 Triol in Academic and Industrial Research

Role as a Versatile Synthetic Intermediate in Organic Synthesis

No specific studies detailing the role and application of 2,3-Dimethylbutane-1,2,3-triol as a versatile synthetic intermediate in organic synthesis were found. The presence of three hydroxyl groups, with two on tertiary carbons and one primary, theoretically allows for a range of chemical transformations. However, documented examples of its use to introduce specific functionalities or to serve as a precursor for other organic compounds are not available in the public domain.

Building Block in the Synthesis of Complex Molecules

Information on the application of this compound as a foundational building block in the synthesis of more complex molecules is not detailed in the available literature. While its structure could potentially offer a unique scaffold for creating intricate molecular architectures, specific examples of natural product synthesis or the development of novel complex compounds using this triol as a starting material were not identified.

Research in Polymer Chemistry and Materials Science

Despite the potential for polyols to be used in the synthesis of polymers, specific research on the integration of this compound into polymer chains has not been documented in the reviewed sources.

There is no available information to suggest that this compound has been explored or utilized in the production of synthetic rubber.

While polyols are fundamental components in the synthesis of polyurethanes and polyesters, there are no specific research findings available that describe the use of this compound in these applications. A patent mentions the compound in the context of polyurethane resins, but does not provide specific details on its role or the properties of the resulting material. google.com

Investigation of Molecular Interactions in Biological Systems (Mechanistic Focus)

Detailed mechanistic studies on the molecular interactions of this compound within biological systems are not present in the available literature.

No specific research was found that investigates the hydrogen bonding interactions between this compound and biomolecules.

Role as a Potential Enzyme Substrate or Inhibitor in Mechanistic Studies

The structural motif of vicinal diols (1,2-diols) and triols is recognized by various enzymes, making them valuable tools for probing enzymatic mechanisms. Although direct studies involving this compound are not extensively documented, the reactivity of related compounds offers insights into its potential roles.

Enzymes such as butanediol (B1596017) dehydrogenase are known to act on simpler diols like 2,3-butanediol, catalyzing their oxidation. nih.govnih.gov The presence of a vicinal diol moiety in this compound suggests that it could potentially serve as a substrate for similar oxidoreductases. The methyl groups at the C2 and C3 positions would likely influence enzyme-substrate binding and catalytic turnover, potentially making it a specific probe for understanding the steric and electronic requirements of an enzyme's active site.

Furthermore, the tertiary alcohol at the C3 position could render the molecule a potential enzyme inhibitor. If the enzyme's active site can accommodate the molecule but cannot catalyze a reaction due to the nature of the tertiary alcohol, this compound could act as a competitive inhibitor. This inhibitory action would be valuable in mechanistic studies to elucidate enzyme kinetics and active site topology.

Table 1: Potential Interactions of this compound with Enzymes

| Interaction Type | Structural Feature | Potential Outcome in Mechanistic Studies |

| Substrate | Vicinal diol at C1 and C2 | Probing enzyme stereoselectivity and substrate scope. |

| Inhibitor | Tertiary alcohol at C3 | Determining active site dimensions and binding modes. |

| Chiral Probe | Stereocenters at C2 and C3 | Investigating enantioselective and diastereoselective enzymatic transformations. |

Development of Specialty Chemicals and Precursors for Advanced Materials

Polyols, which are organic compounds containing multiple hydroxyl groups, are fundamental building blocks in polymer chemistry. creative-proteomics.com They are extensively used as precursors for a wide range of polymers, including polyesters and polyurethanes. wikipedia.orgnih.gov As a triol, this compound has the potential to be a valuable monomer in the synthesis of advanced materials.

The three hydroxyl groups of this compound can react with diisocyanates to form polyurethanes or with dicarboxylic acids to form polyesters. econic-technologies.comlecronchem.com The presence of three reactive sites would allow it to act as a cross-linking agent, introducing branching and creating a three-dimensional polymer network. The methyl groups on the butane (B89635) backbone would be expected to influence the properties of the resulting polymer, potentially enhancing its thermal stability, and altering its mechanical properties such as rigidity and flexibility.

The development of specialty chemicals from this compound could also involve the selective functionalization of its hydroxyl groups. This could lead to the synthesis of novel surfactants, emulsifiers, or chiral building blocks for the pharmaceutical and agrochemical industries. The specific stereochemistry of the molecule could be exploited to create enantiomerically pure compounds for specialized applications.

Table 2: Potential Applications of this compound in Materials Science

| Application Area | Role of this compound | Potential Properties of Resulting Material |

| Polymer Synthesis | Monomer, Cross-linking agent | Enhanced thermal stability, tailored mechanical properties. |

| Specialty Coatings | Precursor for alkyd resins | Improved durability and chemical resistance. |

| Biodegradable Polymers | Component of polyesters | Potential for controlled degradation rates. nih.gov |

Future Directions and Emerging Research Trends for 2,3 Dimethylbutane 1,2,3 Triol

Development of Novel and Efficient Synthetic Methodologies

The development of efficient, stereoselective, and sustainable methods for the synthesis of 2,3-Dimethylbutane-1,2,3-triol is a primary area for future research. Current synthetic routes are not widely documented, indicating a significant gap in chemical literature. Future work will likely focus on catalytic processes that can control the stereochemistry of the three contiguous chiral centers.

Potential research avenues include:

Asymmetric Dihydroxylation: Building upon the principles of the Sharpless asymmetric dihydroxylation, a key focus would be the development of a catalytic system to convert a suitable allylic alcohol precursor, such as 2,3-dimethyl-3-buten-2-ol, into the desired triol with high enantioselectivity. wikipedia.orgorganic-chemistry.orgnih.gov The challenge lies in designing chiral ligands that can effectively accommodate the sterically demanding substrate.

Catalytic Oxidation of Alkenes: Research into the direct oxidation of tetramethylethylene using novel catalytic systems could provide a more direct, albeit challenging, route. This might involve manganese or ruthenium-based catalysts that can perform vicinal dihydroxylation followed by selective oxidation of an adjacent C-H bond. rasayanjournal.co.innih.govresearchgate.net

Biocatalysis: The use of engineered enzymes, such as dioxygenases or hydroxylases, could offer a highly selective and environmentally benign pathway to the triol from simple hydrocarbon precursors. This approach aligns with the growing emphasis on "green chemistry" in the chemical industry.

These potential methodologies could be compared based on key performance indicators, as illustrated in the hypothetical data below.

Table 1: Comparison of Hypothetical Future Synthetic Methodologies for this compound

| Methodology | Potential Catalyst/System | Hypothetical Yield (%) | Hypothetical Diastereoselectivity (d.r.) | Key Advantages | Anticipated Challenges |

|---|---|---|---|---|---|

| Asymmetric Dihydroxylation | OsO₄ (catalytic) with novel chiral ligand (e.g., modified PHAL ligand) | 75-85 | >95:5 | High stereocontrol | Substrate steric hindrance, cost of osmium |

| Catalytic Alkene Oxidation | RuCl₃/NaIO₄ system | 60-70 | 70:30 | Lower cost, direct route | Over-oxidation, poor stereoselectivity |

| Biocatalysis | Engineered P450 monooxygenase | >90 | >99:1 | High selectivity, sustainable | Enzyme development and stability |

Computational Chemistry and Theoretical Modeling of Reactivity and Conformations

Computational modeling offers a powerful tool to investigate the properties of this compound without the need for extensive empirical work. Theoretical studies can provide deep insights into its conformational landscape, electronic properties, and reactivity, guiding future experimental efforts.

Key areas for computational investigation include:

Conformational Analysis: Due to the presence of multiple hydroxyl groups, intramolecular hydrogen bonding is expected to play a significant role in determining the molecule's preferred conformations. Molecular mechanics and Density Functional Theory (DFT) calculations can be used to identify low-energy conformers and quantify the energetic contributions of these hydrogen bonds. researchgate.netresearchgate.netcore.ac.uk

Reactivity Prediction: DFT studies can be employed to predict the relative acidities (pKa values) of the primary, secondary, and tertiary hydroxyl groups. dntb.gov.uanih.govnih.gov This information is crucial for designing selective chemical modifications. Furthermore, modeling can predict the most likely sites for nucleophilic or electrophilic attack, aiding in the design of new reactions.

Spectroscopic Correlation: Theoretical calculations of NMR chemical shifts, vibrational frequencies (IR/Raman), and other spectroscopic properties can be correlated with experimental data to confirm the structure and conformation of the molecule and its derivatives.

Table 2: Hypothetical Calculated Properties of this compound Conformers via DFT

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (O1-C1-C2-O2) | Number of Intramolecular H-Bonds | Calculated Dipole Moment (Debye) |

|---|---|---|---|---|

| Global Minimum | 0.00 | -65.2° | 2 | 2.85 |

| Conformer 2 | +1.25 | 175.1° | 1 | 3.50 |

| Conformer 3 | +2.80 | -68.9° | 1 | 1.90 |

Rational Design of Derivatives for Targeted Research Applications

The three distinct hydroxyl groups of this compound serve as handles for chemical modification, allowing for the rational design of derivatives with tailored properties. Drawing inspiration from the extensive chemistry of other polyols like glycerol (B35011), a wide range of functional derivatives can be envisioned. researchgate.netpreprints.orgnih.govrsc.org

Future research could target the synthesis of:

Esters and Ethers: Selective esterification or etherification could yield amphiphilic molecules with potential applications as surfactants or emulsifiers. Poly-esters derived from this triol could form the basis of new biodegradable polymers with unique thermal and mechanical properties.

Fuel Additives: Similar to glycerol ethers (e.g., GTBE), ether derivatives of this compound could be investigated as oxygenated fuel additives to improve combustion efficiency and reduce harmful emissions. nih.gov

Polymer Building Blocks: The triol can act as a crosslinking agent or a monomer in the synthesis of polyurethanes, polyesters, and other thermosetting polymers. acs.orggvchem.comitu.edu.tr The steric bulk of the dimethylbutane backbone could impart enhanced rigidity and thermal stability to the resulting polymer networks.

Table 3: Potential Derivatives of this compound and Their Targeted Applications

| Derivative Class | Example Structure | Target Application | Rationale |

|---|---|---|---|

| Acetals/Ketals | Isopropylidene derivative (protecting two hydroxyls) | Chiral building block in synthesis | Provides a rigid chiral scaffold for further functionalization. |

| Tri-esters | Triacetate ester | Bio-based plasticizer or solvent | Potentially lower volatility and toxicity compared to phthalate (B1215562) plasticizers. |

| Mono-ethers | 1-O-tert-butyl ether | Fuel additive | Increases oxygen content of fuels, potentially reducing particulate matter. |

| Polyurethanes | Crosslinker for diisocyanates | High-performance coatings | The rigid backbone could enhance hardness and chemical resistance. nih.govmdpi.com |

Interdisciplinary Research Opportunities and Emerging Fields

The unique structural features of this compound make it a candidate for exploration in various interdisciplinary fields beyond traditional organic chemistry.

Emerging opportunities include:

Materials Science: As a rigid, trifunctional molecule, it could be used to create highly ordered materials. For instance, its derivatives could be explored as building blocks for metal-organic frameworks (MOFs) or as components in the formulation of specialized gels and resins.

Coordination Chemistry: The vicinal diol and triol functionalities make it an excellent candidate for a multidentate ligand in coordination chemistry. solubilityofthings.com It could form stable complexes with a variety of metal ions, leading to new catalysts, magnetic materials, or sensor molecules.

Supramolecular Chemistry: The capacity for multiple hydrogen bonding interactions suggests that the molecule could be a valuable component in the design of self-assembling systems, liquid crystals, or host-guest complexes.

Biorenewable Chemicals: If sustainable synthetic routes from bio-based feedstocks can be developed, this compound could become a valuable platform chemical, contributing to a more circular and sustainable chemical industry. monchy.comunisol-inc.camdpi.com

Table 4: Summary of Interdisciplinary Research Opportunities

| Field | Potential Role of this compound | Key Research Question |

|---|---|---|

| Materials Science | Rigid crosslinking agent | How does its structure influence the thermomechanical properties of polymers? researchgate.net |

| Coordination Chemistry | Tridentate ligand | What novel catalytic activities do its metal complexes possess? |

| Supramolecular Chemistry | Hydrogen-bond donor/acceptor | Can it form predictable, functional self-assembled structures? |

| Green Chemistry | Bio-based platform chemical | Can it be produced efficiently from renewable feedstocks like terpenes or sugars? |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 2,3-Dimethylbutane-1,2,3-triol, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via selective oxidation or substitution of polyol precursors. For example, glycerol derivatives (e.g., propane-1,2,3-triol) undergo methyl group introduction using alkylation agents like methyl iodide under basic conditions (e.g., KOH/EtOH). Reaction optimization includes controlling temperature (60–80°C), stoichiometry of methylating agents, and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

- Key Parameters : Monitor reaction progress using TLC (Rf ~0.3 in 1:1 EtOAc/hexane) and characterize intermediates via H NMR (δ 1.2–1.4 ppm for methyl groups) .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

- Methodological Answer :

- H/C NMR : Key signals include hydroxyl protons (δ 3.5–4.0 ppm, broad) and methyl groups (δ 1.2–1.4 ppm). C NMR resolves quaternary carbons (e.g., C2 and C3 methyl branches at ~20–25 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion [M+H] at m/z 149.12 (CHO) and fragmentation patterns (e.g., loss of –CH groups) .

- IR Spectroscopy : O–H stretching (3200–3400 cm) and C–O bonds (1050–1150 cm) .

Advanced Research Questions

Q. How do stereochemical variations (e.g., enantiomers or diastereomers) impact the physicochemical properties of this compound?

- Methodological Answer : The compound’s stereochemistry is critical for solubility and reactivity. For example, the (2R,3R) enantiomer may exhibit distinct hydrogen-bonding networks compared to the (2S,3S) form. Techniques include:

- Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (90:10) to resolve enantiomers (retention times: 8–12 min) .

- X-ray Crystallography : Resolve absolute configuration via single-crystal analysis (space group P222) .

Q. What analytical challenges arise in quantifying trace impurities of this compound in complex matrices?

- Methodological Answer : Impurities (e.g., dehydrated byproducts or methyl ethers) complicate quantification. Solutions include:

- GC-MS with Derivatization : Trimethylsilyl (TMS) derivatization enhances volatility. Use a DB-5MS column (30 m × 0.25 mm) with He carrier gas (1.2 mL/min) .

- HPLC-ELSD : Employ a C18 column (acetonitrile/water, 70:30) and evaporative light scattering detection for non-UV-active impurities .

Q. How can computational modeling predict the solvent-dependent reactivity of this compound in esterification reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to assess nucleophilicity of hydroxyl groups. Solvent effects (e.g., polar aprotic vs. protic) are modeled using the SMD continuum approach .

- Kinetic Simulations : Use microkinetic models to predict rate constants for ester formation (e.g., with acetic anhydride) in toluene vs. DMF .

Data Contradictions and Resolution

Q. Why do pyrolysis studies report conflicting product distributions for this compound derivatives?

- Resolution : Variations arise from pyrolysis conditions (e.g., temperature, pressure). For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.